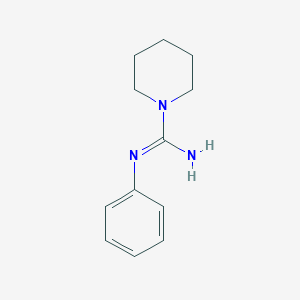

N'-苯基哌啶-1-甲酰胺基酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N’-phenylpiperidine-1-carboximidamide” is a chemical compound with the CAS Number: 65069-94-5 . It has a molecular weight of 203.29 . The IUPAC name for this compound is N’-phenyl-1-piperidinecarboximidamide .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “N’-phenylpiperidine-1-carboximidamide” is C12H17N3 . The InChI Code for this compound is 1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) .科学研究应用

聚(ADP-核糖)聚合酶(PARP)抑制: 与N'-苯基哌啶-1-甲酰胺基酰胺结构相似的苯并咪唑甲酰胺,已被开发为一种有效的PARP抑制剂。它对PARP-1酶表现出很高的效力,并在癌症模型中表现出良好的体内功效 (Penning et al., 2010).

晶体结构: 已研究了类似化合物(例如N'-氨基吡啶-2-甲酰胺基酰胺)的晶体结构。这些分子在其晶态中形成氢键网络和链,有助于了解分子相互作用和晶体工程 (Eya’ane Meva et al., 2017).

抗微生物活性: 类似于N'-苯基哌啶-1-甲酰胺基酰胺的杂环磺酰基-苯基-甲酰胺基酰胺已显示出有希望的抗菌效力。这表明它们在开发新的抗菌剂中的潜在应用 (Gobis et al., 2012).

Alpha(1a)肾上腺素受体拮抗剂: 类似于N'-苯基哌啶-1-甲酰胺基酰胺的苯哌嗪侧链化合物已被研究为alpha(1a)肾上腺素受体拮抗剂。这些与良性前列腺增生等疾病的治疗相关 (Lagu et al., 1999).

生物碱的合成: 包括苯基哌啶衍生物在内的δ-氨基β-酮酯,是生物碱合成的基本组成部分。这在有机合成和药物开发领域具有重要意义 (Davis et al., 2000).

抗高血糖活性: 与嘧啶部分连接的甲酰胺基酰胺已被评估其抗高血糖作用。这项研究表明了糖尿病治疗的潜在治疗应用 (Moustafa et al., 2021).

安全和危害

未来方向

Piperidines and their derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

N’-phenylpiperidine-1-carboximidamide primarily targets three key proteins: the Epidermal Growth Factor Receptor (EGFR), the B-Raf proto-oncogene, serine/threonine kinase (BRAF), and Cyclin-Dependent Kinase 2 (CDK2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics .

Mode of Action

N’-phenylpiperidine-1-carboximidamide interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR, BRAF, and CDK2 with IC50 values ranging from 96 to 127nM . This inhibition disrupts the normal function of these proteins, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by N’-phenylpiperidine-1-carboximidamide affects several biochemical pathways. These proteins are involved in the regulation of the cell cycle and apoptosis, and their inhibition can lead to cell cycle arrest and programmed cell death . The exact downstream effects of this inhibition are complex and depend on the specific cellular context.

Pharmacokinetics

The compound’s molecular weight of 20329 suggests that it may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of N’-phenylpiperidine-1-carboximidamide’s action are primarily related to its antiproliferative activity. By inhibiting EGFR, BRAF, and CDK2, N’-phenylpiperidine-1-carboximidamide can effectively reduce cell proliferation . This makes it a potential therapeutic agent for conditions characterized by excessive cell proliferation, such as cancer .

生化分析

Biochemical Properties

N’-phenylpiperidine-1-carboximidamide has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to target EGFR, BRAF, and CDK2, which are key proteins involved in cell proliferation . The nature of these interactions involves the compound binding to these proteins, potentially altering their function and influencing biochemical reactions .

Cellular Effects

The effects of N’-phenylpiperidine-1-carboximidamide on cells are multifaceted. It has been shown to have an antiproliferative effect on cancer cells, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism . These effects could potentially alter cell function and contribute to its therapeutic potential .

Molecular Mechanism

N’-phenylpiperidine-1-carboximidamide exerts its effects at the molecular level through various mechanisms. It has been found to inhibit EGFR, BRAF, and CDK2, which are key enzymes involved in cell proliferation . This inhibition could lead to changes in gene expression and potentially alter the function of cells .

Temporal Effects in Laboratory Settings

Its antiproliferative effects suggest that it may have long-term effects on cellular function

Metabolic Pathways

It is known to interact with key enzymes such as EGFR, BRAF, and CDK2

属性

IUPAC Name |

N'-phenylpiperidine-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEFIKHIRATNEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=NC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65069-94-5 |

Source

|

| Record name | N'-phenylpiperidine-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)

![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)

![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)

![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)

![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)

![3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2395042.png)

![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2395050.png)